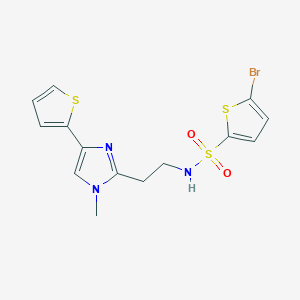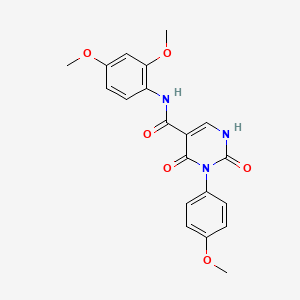![molecular formula C8H18BNO4S B2811703 N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide CAS No. 1254692-08-4](/img/structure/B2811703.png)
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide” is a chemical compound . It appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom. The carbon atom is part of a larger organic structure .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 373.27 . Its empirical formula is C19H24BNO4S .Applications De Recherche Scientifique
Synthesis and Characterization:
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is involved in the synthesis and structural analysis of various compounds. Studies have synthesized boric acid ester intermediates with benzene rings using this compound as a precursor. These intermediates are obtained through substitution reactions and their structures are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods provide insights into the molecular structures, conformational analyses, and physicochemical properties of the synthesized compounds (Huang et al., 2021), (Wu et al., 2021).
Crystallographic and Conformational Analyses:
The compound plays a crucial role in the crystallographic and conformational studies of synthesized molecules. These studies involve single crystal X-ray diffraction to determine the crystal structures. Density Functional Theory (DFT) is used to calculate the molecular structures, which are then compared with X-ray diffraction values. The consistency between the molecular structures optimized by DFT and the crystal structures determined by X-ray diffraction is a significant finding of these studies. Additionally, the molecular electrostatic potential and frontier molecular orbitals of the compounds synthesized using this compound are investigated by DFT, revealing some of their physicochemical properties (Huang et al., 2021), (Wu et al., 2021).
Catalysis in Organic Synthesis:
This compound is also utilized in catalytic processes, particularly in the Pd-catalyzed borylation of aryl bromides. The method involving the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol with this compound is more effective in the borylation of aryl bromides bearing sulfonyl groups than conventional methods. This highlights its potential in facilitating organic synthesis processes (Takagi & Yamakawa, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide, also known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is the benzylic C-H bond of alkylbenzenes . This compound plays a crucial role in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its target in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The compound affects the borylation pathway and the hydroboration pathway . These pathways lead to the formation of pinacol benzyl boronate and the hydroboration of alkyl or aryl alkynes and alkenes, respectively .
Pharmacokinetics
It’s known that the compound has a molecular weight of 12798 , which may influence its absorption and distribution. Its density is 0.882 g/mL at 25 °C (lit.) , which could affect its solubility and hence, its absorption and excretion.
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate through the borylation of alkylbenzenes . This reaction is significant in organic synthesis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to interact with its target . Furthermore, the compound is air sensitive and should be stored at 2-8°C , indicating that its stability and efficacy could be affected by exposure to air and temperature variations.
Propriétés
IUPAC Name |
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO4S/c1-7(2)8(3,4)14-9(13-7)6-10-15(5,11)12/h10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMBDXEBJDHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)
![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)
![(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2811626.png)
![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)


![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
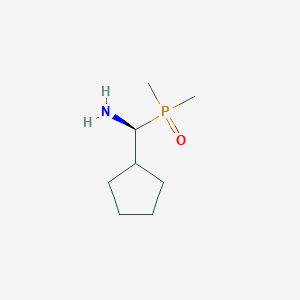
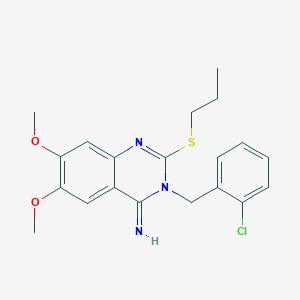
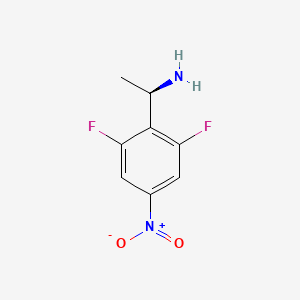
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
